molecular formula C20H14Cl2N4OS2 B442964 2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE

2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE

Cat. No.: B442964
M. Wt: 461.4g/mol
InChI Key: FZKBBGPBOSGLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, substituted with a 3,4-dichlorophenyl group and a 1,3,4-thiadiazole moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the 3,4-dichlorophenyl group through electrophilic aromatic substitution. The thiadiazole moiety is then introduced via cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: The compound’s biological activity is of interest, particularly its potential as an antimicrobial or antifungal agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The thiadiazole moiety is known to interact with biological macromolecules, potentially leading to the inhibition of key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole
  • 3-(2,4-dichlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine

Uniqueness

Compared to similar compounds, 2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of a quinoline core with a thiadiazole moiety

Properties

Molecular Formula

C20H14Cl2N4OS2

Molecular Weight

461.4g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C20H14Cl2N4OS2/c1-2-28-20-26-25-19(29-20)24-18(27)13-10-17(11-7-8-14(21)15(22)9-11)23-16-6-4-3-5-12(13)16/h3-10H,2H2,1H3,(H,24,25,27)

InChI Key

FZKBBGPBOSGLEM-UHFFFAOYSA-N

SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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